Clomesone - 88343-72-0

Clomesone

Catalog Number: EVT-1539909
CAS Number: 88343-72-0
Molecular Formula: C4H9ClO5S2
Molecular Weight: 236.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clomesone, chemically identified as 2-chloroethyl (methylsulfonyl)methanesulfonate, is a synthetic compound studied for its potential antineoplastic (anticancer) properties. [, , , , , ] Classified as a chloroethylating agent, it belongs to the broader group of alkylating agents, which are known to exert cytotoxic effects. [, , ] In the context of scientific research, clomesone serves as a valuable tool for investigating cancer cell biology, DNA repair mechanisms, and potential chemotherapeutic strategies. [, , , , , , ]

2-Chloroethyl (trifluoromethyl)methanesulfonate

  • Compound Description: This compound is a 2-chloroethyl sulfonate with a trifluoromethyl group (CF3) alpha to the sulfonate group. In studies against P388 leukemia in mice, it demonstrated a 72% increase in lifespan. []
  • Relevance: This compound is structurally similar to Clomesone, sharing the 2-chloroethyl sulfonate moiety. The key difference is the replacement of the methylsulfonyl group in Clomesone with a trifluoromethyl group. This modification explores the effect of electron-withdrawing groups on the anticancer activity. []

2-Chloroethyl α-chloroethanesulfonate

  • Compound Description: This compound is another 2-chloroethyl sulfonate, with a chloroethyl group (CH2CH2Cl) alpha to the sulfonate group. It showed a 45% increase in lifespan against P388 leukemia in mice. []
  • Relevance: This compound is structurally similar to Clomesone, sharing the 2-chloroethyl sulfonate moiety. The difference lies in the replacement of the methylsulfonyl group in Clomesone with a chloroethyl group. This substitution investigates the impact of different alkylating groups on the anticancer activity. []

2-Hydroxyethyl (methylsulfonyl)methanesulfonate

  • Compound Description: This compound features a 2-hydroxyethyl group instead of the 2-chloroethyl group found in Clomesone, while retaining the (methylsulfonyl)methanesulfonate moiety. It exhibited activity against P388 leukemia in mice, with lifespan increases of 66% and 94% observed in different trials. []
  • Relevance: This compound is structurally related to Clomesone, sharing the (methylsulfonyl)methanesulfonate portion. The key difference is the substitution of the 2-chloroethyl group in Clomesone with a 2-hydroxyethyl group. This alteration explores the importance of the chloroethyl group for anticancer activity. []

3-Chloropropyl (methylsulfonyl)methanesulfonate

  • Compound Description: This analogue possesses a 3-chloropropyl group instead of the 2-chloroethyl group found in Clomesone, while retaining the (methylsulfonyl)methanesulfonate moiety. It demonstrated modest increases in lifespan against P388 leukemia in mice. []
  • Relevance: This compound is structurally related to Clomesone, sharing the (methylsulfonyl)methanesulfonate portion. The variation lies in replacing the 2-chloroethyl group in Clomesone with a 3-chloropropyl group. This modification investigates the influence of the length and position of the chloroalkyl chain on anticancer activity. []

Propyl (methylsulfonyl)methanesulfonate

  • Compound Description: This analogue has a propyl group in place of the 2-chloroethyl group of Clomesone, while retaining the (methylsulfonyl)methanesulfonate moiety. It showed modest increases in lifespan against P388 leukemia in mice. []
  • Relevance: This compound is structurally related to Clomesone, sharing the (methylsulfonyl)methanesulfonate portion. The difference is the substitution of the 2-chloroethyl group in Clomesone with a propyl group. This change helps to elucidate the role of the chlorine atom in the alkylating group for anticancer activity. []

Chloroethylnitrosoureas (CENUs)

  • Compound Description: CENUs, like 1-(2-chloroethyl)-1-nitrosourea (CNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), are a class of alkylating agents known for their anticancer properties. [, , , ]
  • Relevance: While structurally different from Clomesone, CENUs share a similar mechanism of action as alkylating agents. They induce DNA damage, including interstrand crosslinks, ultimately leading to cell death. The comparison of Clomesone with CENUs provides insights into their relative efficacy and potential advantages or disadvantages. [, , , ]

O6-methylguanine

  • Compound Description: O6-methylguanine is a DNA adduct formed by the alkylation of guanine at the O6 position, often by methylating agents like MNNG. [, , ]

O6-benzylguanine

  • Compound Description: O6-benzylguanine is a potent inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT). [, , ]
  • Relevance: Although not structurally related to Clomesone, O6-benzylguanine plays a significant role in modulating the activity of Clomesone and other alkylating agents. By inhibiting AGT, O6-benzylguanine enhances the sensitivity of tumor cells to these agents. [, , ]

Streptozotocin

  • Compound Description: Streptozotocin is a naturally occurring alkylating agent with both methylating and DNA crosslinking activity. It is used in chemotherapy, particularly for pancreatic neuroendocrine tumors. [, ]
  • Relevance: Although structurally dissimilar to Clomesone, Streptozotocin is another alkylating agent. The study of Clomesone alongside streptozotocin helps to understand the spectrum of activity and potential advantages of different alkylating agents in cancer treatment. [, ]

5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC)

  • Compound Description: MTIC is the active metabolite of Temozolomide, an alkylating agent used in chemotherapy, particularly for brain tumors. It primarily acts by methylating DNA at the O6 position of guanine. [, ]
  • Relevance: Although not structurally related to Clomesone, MTIC is another alkylating agent. Its inclusion in studies with Clomesone helps to compare their mechanisms of action and efficacy against different tumor types. [, ]
  • Compound Description: Cyclodisone is another antineoplastic agent. []
  • Relevance: While its specific structure is not provided, the fact that it is mentioned alongside Clomesone in the context of developing analytical methods suggests a potential structural or pharmacological relationship. []
Source and Classification

The compound was first synthesized from methanesulfonyl chloride, simplifying its production to a single operational step. Clomesone is classified as an antineoplastic agent and is part of a broader category of compounds known for their therapeutic potential against various types of tumors . Its classification as a chloroethylating agent highlights its role in modifying nucleophilic sites within DNA, thereby influencing cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Clomesone involves several key steps:

  1. Starting Material: The synthesis begins with methanesulfonyl chloride as the primary starting material.
  2. Reaction Conditions: The reaction is typically carried out under mild conditions to facilitate the formation of the chloroethyl group without extensive side reactions.
  3. Simplified Procedure: The process has been streamlined to one operational step, significantly enhancing efficiency and yield compared to traditional methods that may require multiple steps .

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized Clomesone .

Molecular Structure Analysis

Structure and Data

Clomesone's molecular structure features a chloroethyl group attached to a core framework that allows for its biological activity. The compound can be represented structurally as follows:

  • Molecular Formula: C₈H₈Cl₂N₂O₄S
  • Molecular Weight: 263.1 g/mol

The presence of chlorine atoms in the structure contributes to its reactivity, particularly in forming covalent bonds with nucleophiles such as DNA bases. Structural analysis through X-ray diffraction and NMR spectroscopy provides insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Clomesone undergoes several key reactions that are crucial for its mechanism of action:

  1. Alkylation Reaction: The primary reaction involves the alkylation of DNA, where the chloroethyl group reacts with nucleophilic sites on DNA bases, leading to cross-linking.
  2. Stability Analysis: The stability of Clomesone in vitro has been assessed using gas chromatography with electron capture detection, revealing insights into its pharmacokinetic behavior and degradation pathways .

These reactions are fundamental to understanding how Clomesone exerts its cytotoxic effects on cancer cells.

Mechanism of Action

Process and Data

The mechanism of action for Clomesone primarily revolves around its ability to alkylate DNA. Upon administration, Clomesone is activated within the cellular environment, leading to the formation of reactive intermediates that can bind covalently to DNA:

  • Formation of DNA Cross-links: This cross-linking prevents proper DNA replication and transcription, ultimately triggering apoptotic pathways in cancer cells.
  • Pharmacokinetics: Studies have shown that Clomesone exhibits favorable pharmacokinetic properties, which enhance its therapeutic potential against tumors .

This mechanism underscores the importance of Clomesone in cancer treatment strategies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clomesone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range indicative of crystalline materials.

These properties influence how Clomesone is handled in laboratory settings and its formulation for therapeutic use.

Applications

Scientific Uses

Clomesone has significant applications in scientific research, particularly in oncology:

  • Anticancer Research: Due to its ability to alkylate DNA, it is primarily investigated for use as an anticancer agent against various malignancies.
  • Drug Development: Ongoing studies focus on optimizing Clomesone's structure to enhance efficacy and reduce side effects associated with conventional chemotherapy agents .
Introduction to Clomesone (2-Chloroethyl(methylsulfonyl)methanesulfonate)

Chemical and Pharmacological Profile of Clomesone

Clomesone's molecular structure (Fig 1) features two highly reactive sulfonate ester groups separated by a methane bridge. The 2-chloroethylsulfonate group acts as a conventional alkylating center, while the methylsulfonyl (mesyl) group adjacent to the second sulfonate ester confers significant electron-withdrawing properties. This α-substitution dramatically enhances the electrophilicity of the sulfonate ester, facilitating nucleophilic displacement reactions under physiological conditions [2] [3].

Key Physicochemical Properties:

  • Hydrolytic Stability: Clomesone undergoes pH-dependent hydrolysis, with the 2-chloroethylsulfonate group exhibiting greater lability than the mesyl-containing sulfonate. Kinetic studies reveal pseudo-first-order degradation in aqueous solutions, with half-lives varying significantly across pH ranges [2].
  • Solubility Profile: Demonstrates moderate solubility in polar organic solvents but limited aqueous solubility, necessitating specialized formulations for in vivo administration [7].
  • Degradation Pathway: Hydrolysis proceeds via SN₂ mechanism, yielding chlorohydrin intermediates that cyclize to form ethylene episulfonium ions – the ultimate DNA-alkylating species [2].

Structure-Activity Relationships (SAR): Analog development has revealed critical SAR insights:

  • Alpha-Substituent Effects: Replacement of the methylsulfonyl group with less electron-withdrawing substituents (e.g., methyl, hydrogen) substantially diminishes cytotoxic potency. Conversely, stronger electron-withdrawing groups (e.g., trifluoromethyl) maintain or enhance activity [3].
  • Alkylating Group Modifications: The 2-chloroethyl group is optimal; homologation to 3-chloropropyl or substitution with hydroxyl groups significantly reduces antineoplastic efficacy in murine leukemia models [3] [7].
  • Bis-electrophilic Requirement: Monofunctional analogues lacking either electrophilic center demonstrate markedly reduced cytotoxicity, confirming the importance of bifunctionality for optimal DNA cross-linking efficiency [3].

Table 1: Antitumor Activity of Clomesone Analogues Against P388 Leukemia in Mice [3] [7]

CompoundSubstituentAverage % Increase in Lifespan (ILS)Cures
Clomesoneα-(methylsulfonyl)>100%Yes
2-Chloroethyl α-chloroethanesulfonateα-chloro45%No
2-Chloroethyl (trifluoromethyl)methanesulfonateα-trifluoromethyl72%No
2-Hydroxyethyl (methylsulfonyl)methanesulfonate2-hydroxyethyl alkylator66-94%No
3-Chloropropyl (methylsulfonyl)methanesulfonate3-chloropropyl alkylatorModest increaseNo

Historical Development and Antineoplastic Applications

Clomesone emerged from systematic structure-activity explorations of alkanesulfonate derivatives in the 1980s. Initial synthesis involved complex multi-step routes, but was later optimized to a single-step procedure from methanesulfonyl chloride, enhancing accessibility for preclinical evaluation [3] [7]. The National Cancer Institute (NCI) designated clomesone as NSC 338947 and advanced it through their screening pipeline based on exceptional activity in murine leukemia models.

Preclinical Antitumor Profile: Comprehensive in vivo evaluation revealed a spectrum of activity:

  • Leukemia Models: Demonstrated significant efficacy against intraperitoneal (i.p.), subcutaneous (s.c.), and intracerebrally (i.c.) implanted L1210 leukemia. Therapeutic activity against subcutaneous tumors was largely schedule-independent, suggesting prolonged biological activity [5].
  • Solid Tumor Activity: Exhibited variable activity against B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma, but limited efficacy against murine colon adenocarcinomas and nitrosourea-resistant Ridgway osteogenic sarcoma [4] [5].
  • Overcoming Resistance: Maintained activity against P388 leukemia sublines resistant to cyclophosphamide, L-phenylalanine mustard, and cisplatin. However, it showed no activity against a P388 subline resistant to BCNU (carmustine), indicating shared resistance mechanisms with chloroethylnitrosoureas [5].

Clinical Translation: Based on its compelling preclinical profile, clomesone entered initial clinical trials in the early 1990s under the auspices of academic drug development networks, including the Cancer Research Campaign (CRC) Phase I/II Clinical Trials Committee. This committee, instrumental in advancing novel anticancer agents like temozolomide, incorporated lessons from prior development challenges by implementing Good Clinical Practice (GCP) standards to ensure regulatory-compliant data generation [1]. Pharmacokinetic studies during clinical development revealed significant challenges, as rapid hydrolysis and limited tumor penetration likely contributed to its constrained efficacy in solid tumors [4].

Mechanistic Role as a Bifunctional Alkylating Agent

Clomesone functions as a bis-electrophilic alkylating agent that covalently modifies DNA nucleophiles without requiring metabolic activation. Its mechanism fundamentally differs from prodrug alkylators (e.g., cyclophosphamide) and spontaneously decomposing agents (e.g., nitrosoureas) [10].

Reaction Mechanism and DNA Adduct Formation:

  • Hydrolytic Activation: In physiological fluids, the 2-chloroethylsulfonate group undergoes hydrolysis via an SN₂ mechanism, generating a highly reactive ethylene episulfonium ion intermediate [2].
  • DNA Alkylation: This strained three-membered ring electrophile preferentially attacks the N⁷ position of guanine, forming 7-(2-hydroxyethyl)guanine adducts. Minor adducts occur at O⁶-guanine and N³-adenine [7].
  • Cross-linking Potential: As a bifunctional agent, clomesone can form interstrand DNA cross-links through sequential alkylation events, although its cross-linking efficiency appears lower than classic bifunctional agents like nitrogen mustards [5] [10].

Table 2: Comparative Alkylation Mechanisms of Anticancer Agents [5] [6] [10]

Agent ClassRepresentativeActivation RequirementPrimary DNA TargetCross-linking Capability
Bis-sulfonates (Clomesone)ClomesoneHydrolysisN⁷-GuanineModerate
Nitrogen MustardsCyclophosphamideMetabolic (CYP450)N⁷-GuanineHigh
NitrosoureasCarmustine (BCNU)Spontaneous decompositionO⁶-GuanineHigh (via chloroethyl adducts)
AziridinesThiotepaProtonation/DesulfurationN⁷-GuanineModerate

Mechanistic Advantages over Nitrosoureas: Clomesone's distinct mechanism offers theoretical pharmacological benefits:

  • Elimination of Carbamoylation: Unlike chloroethylnitrosoureas (e.g., BCNU, CCNU), clomesone does not generate isocyanate metabolites that carbamoylate proteins, potentially reducing non-target tissue toxicity [5].
  • Reduced Carcinogenic Potential: By avoiding O⁶-chloroethylguanine adducts – precursors to mutagenic O⁶,N¹-ethanoguanine – clomesone may exhibit lower carcinogenic risk than nitrosoureas [5] [6].
  • Direct Alkylation: Without requiring metabolic activation, clomesone's cytotoxicity is less influenced by tumor metabolic heterogeneity or enzymatic deficiencies that compromise prodrug activation [5] [7].

Cellular Consequences: DNA alkylation by clomesone triggers multiple downstream effects:

  • Cell Cycle Arrest: Primarily in G₂/M phase, allowing attempted DNA repair before mitosis [5].
  • Futile Repair Cycles: O⁶-alkylguanine adducts may engage mismatch repair (MMR) systems in abortive repair attempts, potentially amplifying cytotoxicity [6].
  • Apoptosis Induction: Cross-link persistence ultimately activates intrinsic apoptotic pathways through p53-dependent and independent mechanisms [5].

Properties

CAS Number

88343-72-0

Product Name

Clomesone

IUPAC Name

2-chloroethyl methylsulfonylmethanesulfonate

Molecular Formula

C4H9ClO5S2

Molecular Weight

236.7 g/mol

InChI

InChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3

InChI Key

SEHSPJCWCBQHPF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CS(=O)(=O)OCCCl

Solubility

Water 4 (mg/mL)
Acetate buffer, pH 4 6 (mg/mL)
Carbonate buffer, pH 9 6 (mg/mL)
0.1 N HCl 4 (mg/mL)
0.1 N Naoh 15 (mg/mL)
Ethanol (95%) 18 (mg/mL)
Methanol > 50 (mg/mL)
Acetonitrile > 50 (mg/mL)
DMSO > 50 (mg/mL)

Synonyms

2-chloroethyl-(methylsulfonyl)methanesulfonate
2-CMSMS
clomesome
clomesone
NSC 33947
NSC-338947

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)OCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.